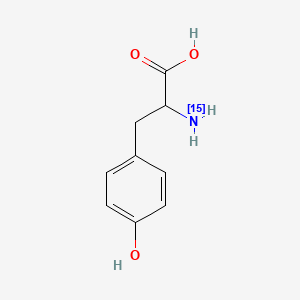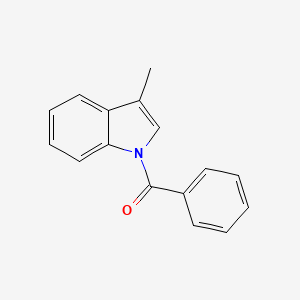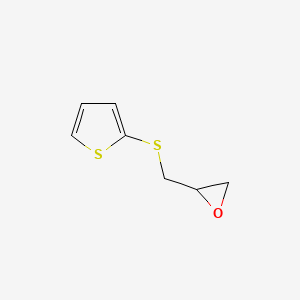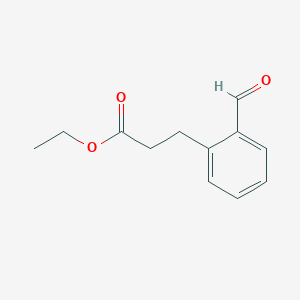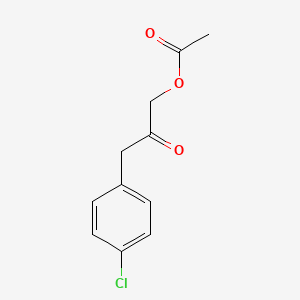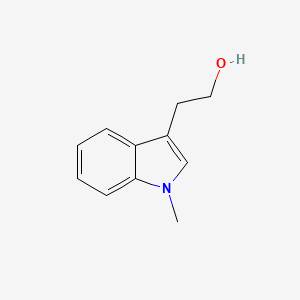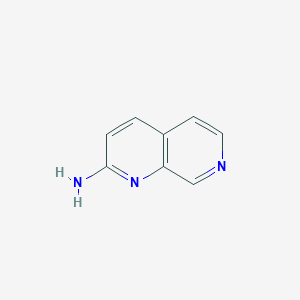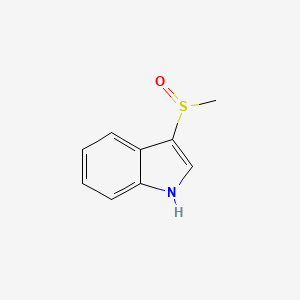
3-(Methylsulfinyl)-1H-indole
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.) and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic or inorganic chemistry .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can involve studying the kinetics (speed) of the reaction and the mechanism (step-by-step process) by which it occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Techniques used for this can include various forms of spectroscopy, chromatography, and others .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Sulfur-Containing Polybromoindoles : 3-(Methylsulfinyl)-1H-indole derivatives have been synthesized from the Formosan red alga Laurencia brongniartii. These compounds showed cytotoxicity against selected cancer cells in vitro (El-Gamal, Wang, & Duh, 2005).
Development of Corrosion Inhibitors : Research shows that 3-(phenylsulfinyl)indoles, synthesized via direct sulfoxide reaction, act as effective corrosion inhibitors in acidic media, demonstrating significant corrosion inhibition efficiencies (Liu et al., 2022).
Investigation of Indole Derivatives : The synthesis of various indole derivatives, including those with 3-(Methylsulfinyl)-1H-indole, reveals potential biological activities. These compounds could exhibit activities like enzyme inhibition, suggesting their relevance in biochemical research (Avdeenko, Konovalova, & Yakymenko, 2020).
Structural and Spectroscopic Studies : Detailed structural, vibrational, and NMR spectroscopic investigations of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provide insights into its molecular characteristics, important for further applications in material science and chemistry (Bhat, Dar, Ahmad, & Khan, 2017).
Applications in Medicine and Pharmacology
Antiproliferative and Antitopoisomerase Activities : 3-Methyl-2-phenyl-1H-indoles show antiproliferative activity against tumor cell lines and inhibit DNA topoisomerase II. These findings suggest their potential as therapeutic agents in cancer treatment (Zidar et al., 2020).
Inhibition of Epidermal Growth Factor Receptor : Indole derivatives, including 3-(Methylsulfinyl)-1H-indole, have been shown to inhibit tyrosine kinase activity of the epidermal growth factor receptor, suggesting their potential in developing novel therapies for various cancers (Thompson et al., 1993).
Synthesis of Anticancer Compounds : Methyl indole-3-carboxylate derivatives, related to 3-(Methylsulfinyl)-1H-indole, have been synthesized and investigated for their potential as antitumor agents, providing insights into the development of new cancer therapies (Niemyjska et al., 2012).
Chemical Reactions and Processes
Sulfenylation Reactions : The sulfenylation of indoles, including 3-(Methylsulfinyl)-1H-indole, offers insights into novel chemical reactions and processes that are significant in synthetic chemistry and pharmaceutical development (Miao, Li, Zhang, & Wang, 2015).
Oxidative Systems for Sulfenylation : An iodine-catalyzed oxidative system for the sulfenylation of indoles using DMSO as an oxidant underlines the versatility and efficiency of these chemical processes (Ge & Wei, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfinyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKXHIIVIIDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515716 | |
| Record name | 3-(Methanesulfinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfinyl)-1H-indole | |
CAS RN |
86925-06-6 | |
| Record name | 3-(Methanesulfinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

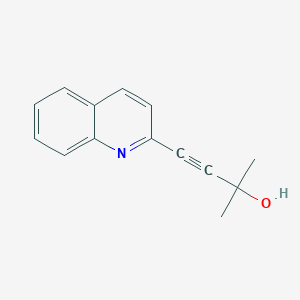
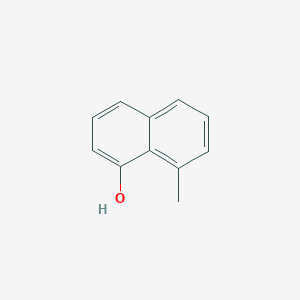
![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)
